molecular formula C8H5NO4 B11785727 Furo[2,3-d][1,2]oxazepine-5-carboxylic acid CAS No. 1799439-15-8

Furo[2,3-d][1,2]oxazepine-5-carboxylic acid

Cat. No.: B11785727
CAS No.: 1799439-15-8
M. Wt: 179.13 g/mol
InChI Key: UOGIVCIYWZMVLA-UHFFFAOYSA-N
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Description

Furo[2,3-d][1,2]oxazepine-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO4 It features a fused ring system consisting of a furan ring and an oxazepine ring, with a carboxylic acid functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-d][1,2]oxazepine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an oxime, followed by cyclization to form the oxazepine ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-d][1,2]oxazepine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxazepine ring or the carboxylic acid group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Furo[2,3-d][1,2]oxazepine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Furo[2,3-d][1,2]oxazepine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-d][1,2]oxazole: Similar structure but lacks the carboxylic acid group.

    Furo[2,3-d][1,2]oxazepine: Similar structure but without the carboxylic acid group.

    Furo[2,3-d][1,2]oxazepine-5-methyl ester: A methyl ester derivative of the compound.

Uniqueness

Furo[2,3-d][1,2]oxazepine-5-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

1799439-15-8

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

furo[2,3-d]oxazepine-5-carboxylic acid

InChI

InChI=1S/C8H5NO4/c10-8(11)6-3-5-1-2-12-7(5)4-9-13-6/h1-4H,(H,10,11)

InChI Key

UOGIVCIYWZMVLA-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C=C(ON=C2)C(=O)O

Origin of Product

United States

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